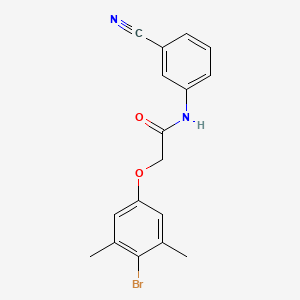![molecular formula C21H25NO6 B4001103 1-{2-[4-(benzyloxy)phenoxy]ethyl}pyrrolidine oxalate](/img/structure/B4001103.png)
1-{2-[4-(benzyloxy)phenoxy]ethyl}pyrrolidine oxalate
Descripción general
Descripción
1-{2-[4-(benzyloxy)phenoxy]ethyl}pyrrolidine oxalate is a useful research compound. Its molecular formula is C21H25NO6 and its molecular weight is 387.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 387.16818752 g/mol and the complexity rating of the compound is 361. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pyrrolidine Derivatives and Related Compounds
Pyrrolidine and Pyrrole-Based Polymers : N-substituted poly(bis-pyrrole) films, synthesized for investigating their electrochromic and ion receptor properties, showed strong stability, reversible redox processes, and good electrochromic material properties. They also exhibited selective voltammetric response towards Na+ ions, suggesting applications in metal recovery and ion sensing (Mert et al., 2013).
Electrophilic Oxidation Chemistry : The study on photodeoxygenation of sulfoxides revealed electrophilic oxidation chemistry, suggesting the potential for synthetic applications in creating specific oxidation states of compounds (Lucien & Greer, 2001).
Polymerization and Electrocatalytic Activity : Poly(4-(3-(pyrrol-1-yl)propionyloxy)-2,2,6,6-tetramethylpiperidin-1-yloxy) was synthesized via electrochemical polymerization, showing high electrocatalytic activity for benzyl alcohol oxidation. This indicates potential applications in electrochemical synthesis and organic transformations (Lu et al., 2014).
Pyridine-Based Compounds
Toxicity and Ecotoxicology : A study on pyriproxyfen, a pyridine-based pesticide, in zebrafish embryos highlighted its adverse effects at higher concentrations, suggesting the need for careful evaluation of pyridine derivatives in environmental and biological contexts (Maharajan et al., 2018).
Metal-Organic Frameworks (MOFs) : Mixed-lanthanide metal-organic frameworks demonstrated the ability to serve as ratiometric luminescent sensors for temperature, indicating the versatility of pyridine-based ligands in constructing functional materials for temperature sensing over a wide range (Yang et al., 2018).
Catalysis and Organic Synthesis
Benzylic Hydroxylation : Chloroperoxidase-catalyzed benzylic hydroxylation studies provided insights into enzyme-catalyzed oxidation reactions, potentially informing the design of catalytic processes for selective hydroxylation of benzylic compounds (Miller et al., 1995).
Reactivity and Coordination Polymers : The reactivity of pyridine-2,4,6-tricarboxylic acid with Zn(II) salts under different conditions led to the formation of coordination polymers and metallomacrocycles, illustrating the potential of pyridine derivatives in the synthesis of novel polymeric materials (Ghosh et al., 2004).
Propiedades
IUPAC Name |
oxalic acid;1-[2-(4-phenylmethoxyphenoxy)ethyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2.C2H2O4/c1-2-6-17(7-3-1)16-22-19-10-8-18(9-11-19)21-15-14-20-12-4-5-13-20;3-1(4)2(5)6/h1-3,6-11H,4-5,12-16H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXQYTLUKIZSPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)OCC3=CC=CC=C3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-dimethyl-4-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]morpholine](/img/structure/B4001027.png)
![1-[4-(2-Bromo-4-chlorophenoxy)butyl]piperidine;oxalic acid](/img/structure/B4001048.png)
![10-bromo-6-(3-chlorophenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4001052.png)

![1-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}piperazine oxalate](/img/structure/B4001073.png)
![1-[4-(4-Tert-butyl-2-methylphenoxy)butyl]-4-methylpiperidine;oxalic acid](/img/structure/B4001077.png)
![N-[2-[2-(4-tert-butyl-2-methylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid](/img/structure/B4001084.png)
![1-[2-[2-(4-Chloro-3-methylphenoxy)ethoxy]ethyl]piperazine;oxalic acid](/img/structure/B4001092.png)

![3-[4-(2-biphenylyloxy)butyl]-4(3H)-quinazolinone oxalate](/img/structure/B4001117.png)
![diethyl [3-(2-allyl-4-methylphenoxy)propyl]malonate](/img/structure/B4001118.png)
![8-[(5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)methoxy]quinoline](/img/structure/B4001119.png)
![N-[2-(4-bromo-2-chlorophenoxy)ethyl]butan-1-amine;oxalic acid](/img/structure/B4001126.png)
![oxalic acid;N'-[2-[2-(2-phenylphenoxy)ethoxy]ethyl]ethane-1,2-diamine](/img/structure/B4001129.png)
